molecular formula C19H15N3OS2 B2729956 N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895006-64-1

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2729956
CAS RN: 895006-64-1
M. Wt: 365.47
InChI Key: ZZZBZSGETVNMMV-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

  • Heterocyclic Compound Synthesis :

    • Fadda et al. (2013) described the synthesis of new tetrahydropyrimidine-2-thione and their thiazolo, thiazino, and benzothiazipen derivatives, starting with a key intermediate similar to the compound (Fadda et al., 2013).
  • Scalable Synthesis for VEGFR Inhibition :

    • Scott et al. (2006) developed a scalable synthesis for a VEGFR inhibitor, a compound structurally related to the one of interest, demonstrating the compound's significance in pharmaceutical manufacturing (Scott et al., 2006).
  • Reactivity of Thiohydrazides in Heterocyclic Synthesis :

    • Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic compounds (Mohareb et al., 2004).
  • Inhibition of CARM1 Enzyme :

    • Allan et al. (2009) synthesized a series of compounds including the thiophene analogues for targeting the co-activator associated arginine methyltransferase 1 (CARM1), a critical enzyme in epigenetic regulation (Allan et al., 2009).
  • VEGFR-2 Kinase Inhibitors :

    • Borzilleri et al. (2006) identified benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating the potential of such compounds in cancer therapy (Borzilleri et al., 2006).
  • Novel Antiallergic Agents :

    • Honma et al. (1983) synthesized a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, demonstrating their potential as potent antiallergic agents (Honma et al., 1983).
  • Thiophene Ring-Opening Reactions :

    • Abadleh et al. (2021) discussed the synthesis of 1,3,4-thiadiazoline-(6-methylthio-4-oxopyridine) hybrids through reactions involving thiophene ring-opening, highlighting the compound's versatility in chemical synthesis (Abadleh et al., 2021).
  • Synthesis and Biological Evaluation of Derivatives :

    • Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives starting from a compound similar to the one , and evaluated them for antimicrobial and antioxidant activity (Flefel et al., 2018).
  • Novel Benzothiazole Derivatives :

    • Bhoi et al. (2016) focused on synthesizing benzothiazole derivatives, indicating the significance of such compounds in the development of new pharmaceuticals (Bhoi et al., 2016).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-13-6-7-15-17(10-13)25-19(21-15)22(12-14-4-2-8-20-11-14)18(23)16-5-3-9-24-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZBZSGETVNMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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